4-[4-[3-(4-Methylpiperazin-1-yl)propoxy]phenyl]butan-2-one;hydrochloride
Overview
Description
4-[4-[3-(4-Methylpiperazin-1-yl)propoxy]phenyl]butan-2-one;hydrochloride is an organic compound that belongs to the class of benzanilides. This compound is characterized by the presence of a piperazine ring, which is a common structural motif in medicinal chemistry due to its pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[3-(4-Methylpiperazin-1-yl)propoxy]phenyl]butan-2-one;hydrochloride typically involves multiple steps. One common method includes the reaction of 4-methylpiperazine with 3-chloropropoxybenzene under basic conditions to form the intermediate compound. This intermediate is then reacted with butanone in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[4-[3-(4-Methylpiperazin-1-yl)propoxy]phenyl]butan-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified using different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
4-[4-[3-(4-Methylpiperazin-1-yl)propoxy]phenyl]butan-2-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-[3-(4-Methylpiperazin-1-yl)propoxy]phenyl]butan-2-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring plays a crucial role in binding to these targets, thereby modulating their activity. This compound is known to affect various signaling pathways, which can lead to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 4-{4-[3-(4-chlorobenzyl)-1-piperazinyl]propoxy}phenyl-2-butanone hydrochloride
- 4-{4-[3-(4-methyl-1-piperazinyl)phenyl]-1,3-thiazol-2-yl}-4-piperidinecarboxamide
Uniqueness
What sets 4-[4-[3-(4-Methylpiperazin-1-yl)propoxy]phenyl]butan-2-one;hydrochloride apart from similar compounds is its unique combination of the piperazine ring and the butanone moiety. This structural feature enhances its binding affinity and specificity towards certain molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-[4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]butan-2-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2.ClH/c1-16(21)4-5-17-6-8-18(9-7-17)22-15-3-10-20-13-11-19(2)12-14-20;/h6-9H,3-5,10-15H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXZIXZYIWFHAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OCCCN2CCN(CC2)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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